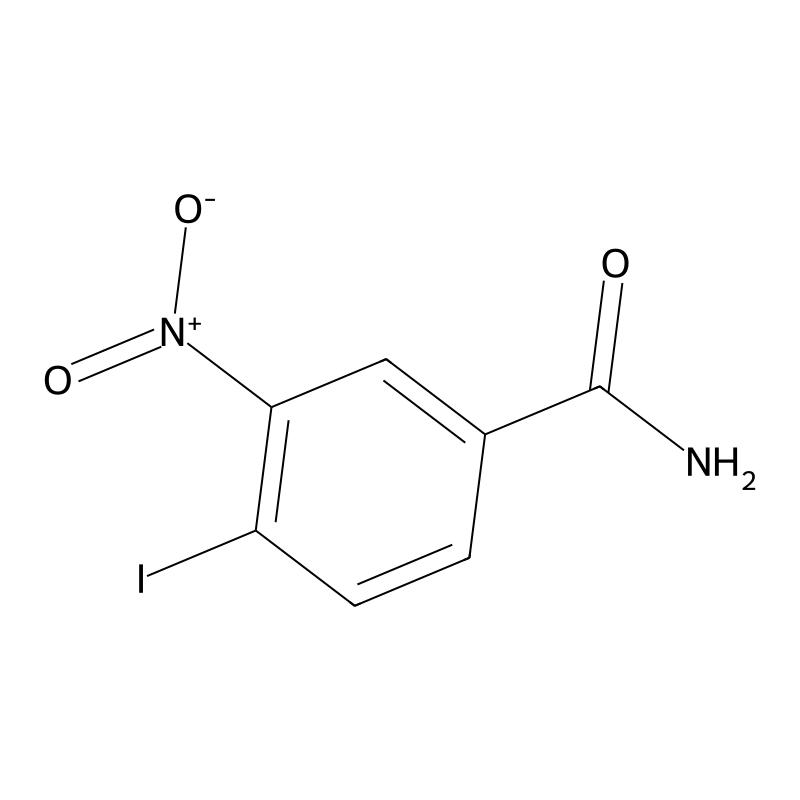

Iniparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is the metabolite pathway of iniparib

Metabolite Pathway of Iniparib

The metabolic journey of this compound begins as a prodrug and branches into activation and detoxification paths, as shown in the diagram below.

The table below summarizes the key metabolites identified in studies:

| Metabolite Name | Abbreviation | Chemical Name | Proposed Role/Characteristics |

|---|---|---|---|

| Primary Active Metabolite | INBA | 4-iodo-3-nitrosobenzamide | Highly reactive, cytotoxic C-nitroso intermediate [1]. |

| Downstream Metabolite | IABM | 4-iodo-3-aminobenzamide | A downstream metabolite from the active intermediate; distinct anti-cancer potency was unknown [1]. |

| Detoxification Metabolite | IABA | 4-iodo-3-aminobenzoic acid | Result of the proposed detoxification pathway [1]. |

Experimental Data on Metabolite Presence

A comparative oncology study in dogs provided concrete pharmacokinetic data, showing that despite administering high doses, tumor concentrations of this compound and its metabolites were very low [1].

| Study Model | Dosing | Key Pharmacokinetic Findings | Interpretation |

|---|---|---|---|

| Pet dogs with spontaneous cancers [1] | 10–70 mg/kg IV (alone or with carboplatin) [1] | Plasma elimination half-life (t1/2) of parent this compound was rapid (<10 to 20 minutes); metabolite half-lives were slower (1–2 hours) [1]. | Rapid conversion and clearance of the parent drug. |

| Clinically relevant concentrations of parent this compound and selected metabolites were not detectable in tumor tissues at any studied dose [1]. | Failure to deliver active compounds to the tumor site. | ||

| When quantifiable, the plasma-to-tumor ratio for this compound was <0.088, and for its metabolites was <1.7 [1]. | Very little drug or metabolite distributed from the blood into the tumor. |

Mechanism of Action: Beyond PARP Inhibition

This compound was initially developed as a PARP1 inhibitor, but subsequent research revealed a different and more complex mechanism [2].

- Initial Misclassification: this compound was first described as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) [3] [2].

- Evidence Against PARP Inhibition: Multiple independent studies concluded that this compound is not a bona fide PARP inhibitor [4] [5]. It failed to inhibit PARP enzyme activity in vitro, even at high concentrations (up to 100 μM) [4] [2], and did not show selective toxicity in homologous recombination (HR)-deficient cells, a hallmark of true PARP inhibitors [5].

- Revised Mechanism: The primary mechanism involves its reactive nitroso metabolite (INBA), which non-selectively modifies cysteine-containing proteins in tumor cells [4] [3] [2]. This activity can disrupt the function of various proteins, including those involved in redox balance, potentially leading to cytotoxic levels of reactive oxygen species (ROS) [3].

Detailed Experimental Protocols

The key experiments that defined this compound's metabolic profile and mechanism are summarized below.

This compound Metabolite Pathway & Pharmacokinetics

- Objective: To determine the plasma and tumor exposures of this compound and its metabolites in a translational model [1].

- Model: Client-owned pet dogs with spontaneous cancers (melanoma, squamous cell carcinoma, soft tissue sarcoma) [1].

- Methodology:

- Dogs were treated with this compound intravenously at doses between 10–70 mg/kg, both alone and in combination with carboplatin [1].

- Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure [1].

- Samples were analyzed using mass spectrometry and other methods to characterize the pharmacokinetics and biodistribution of this compound and its metabolites [1].

Cysteine Modification Assay

- Objective: To identify specific cellular proteins that are covalently modified by this compound and its metabolites [2].

- Methodology:

- Biotin-Conjugated this compound: A biotin-tagged version of this compound (biotin-Iniparib) at concentrations of 5–20 μM was incubated with cell lysates (e.g., from MDA-MB-231 breast cancer cells) [2].

- Pull-Down: Streptavidin-agarose beads were used to isolate all biotin-labeled (and thus this compound-modified) proteins from the lysate [2].

- Analysis: The isolated proteins were separated by SDS-PAGE and identified using mass spectrometry. This experiment confirmed the modification of proteins like PARP1 (at Cys888), GSTP1 (at Cys47), and tubulin (at Cys239) [2].

PARP Enzyme Activity Assay

- Objective: To directly test the ability of this compound to inhibit PARP enzyme function in a cell-free system [2].

- Methodology:

- Purified recombinant human PARP1 enzyme was incubated with biotinylated double-stranded DNA (to activate the enzyme) and NAD+ (its substrate) [2].

- Serial concentrations of this compound (1–100 μM) or a control PARP inhibitor (olaparib, 0.001–1 μM) were added to the reaction [2].

- PAR polymer formation was measured. Olaparib potently inhibited PARP1, while this compound showed no significant inhibition even at the highest concentration tested (100 μM) [2].

References

- 1. A Comparative Oncology Study of this compound Defines Its... | PLOS One [journals.plos.org]

- 2. (SAR240550; BSI201; NSC746045; IND71677) | PARP inhibitor this compound [invivochem.com]

- 3. Phase I study of this compound concurrent with monthly or continuous... [pmc.ncbi.nlm.nih.gov]

- 4. This compound nonselectively modifies cysteine-containing ... [pubmed.ncbi.nlm.nih.gov]

- 5. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase ... [pmc.ncbi.nlm.nih.gov]

iniparib pharmacokinetic profile tumor tissue distribution

Pharmacokinetic Profile & Tumor Distribution

| Parameter | Findings in Plasma | Findings in Tumor Tissue |

|---|---|---|

| Parent Drug (Iniparib) | Rapid clearance (terminal half-life < 1 hour); No accumulation [1]. | Very low penetration; Plasma:Tumor ratio < 0.088 [2]. |

| Metabolites (IABM, IABA) | Slower clearance than parent (half-life 1-2 hours) [2]. | Low penetration; Plasma:Tumor ratio < 1.7 [2]. |

| Maximum Concentration (Cmax) | Two-fold higher with weekly (11.2 mg/kg) vs. twice-weekly (5.6 mg/kg) dosing [1]. | Clinically relevant concentrations of parent drug and metabolites not detectable in canine tumor tissues at any dose [2]. |

| Central Nervous System (CNS) Penetration | Evidence of access to CNS based on human CSF samples and brain tissue concentrations [3]. | Metabolite concentrations in plasma were ≤ 5% of the this compound concentration [3]. |

Experimental Protocols for Key Studies

The data in the summary tables were generated using the following detailed methodologies.

Canine Comparative Oncology Study [2]

This study was crucial for understanding this compound's tumor distribution.

- Objective: To determine plasma and tumor exposures of this compound and its metabolites in tumor-bearing pet dogs, leveraging the physiological similarities in this compound metabolism between dogs and humans.

- Study Population: Client-owned dogs with spontaneous malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma.

- Dosing: this compound was administered intravenously at doses ranging from 10 to 70 mg/kg, both alone and in combination with carboplatin chemotherapy.

- Sample Collection:

- Plasma: Collected before and at multiple scheduled time points after this compound infusion.

- Tumor and Normal Tissue: Collected via serial biopsies before treatment and at various time points after exposure.

- Pharmacokinetic Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was likely used to quantify concentrations of this compound and its metabolites (INBA, IABM, IABA) in the collected plasma and tissue samples. The plasma-to-tumor ratio was calculated to assess distribution.

The workflow of this key study is illustrated below:

Human Phase II Trial (Pharmacokinetic Arm) [1]

This study provided detailed human pharmacokinetic data.

- Objective: To compare the pharmacokinetics, safety, and efficacy of weekly versus twice-weekly this compound in combination with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer.

- Study Population: 163 randomized patients with metastatic TNBC.

- Dosing:

- Weekly Arm: this compound 11.2 mg/kg IV on Days 1 and 8 of a 21-day cycle.

- Twice-Weekly Arm: this compound 5.6 mg/kg IV on Days 1, 4, 8, and 11 of a 21-day cycle.

- Sample Collection: Blood samples were collected at specified time points relative to the this compound infusion on designated cycle days.

- Pharmacokinetic Analysis: Plasma samples were analyzed to determine the concentration-time profiles of this compound and its two major metabolites. Key parameters calculated included maximum plasma concentration (Cmax), area under the curve (AUC), and terminal half-life (t½).

Mechanism of Action and Metabolic Pathway

Initially developed as a PARP1 inhibitor, this compound was later found to have a different mechanism of action. It is a prodrug that undergoes metabolic activation, and its anti-cancer activity is not primarily due to PARP inhibition [2] [3].

The canine study's finding that clinically relevant concentrations of this compound and its metabolites did not accumulate in tumor tissues provided a critical explanation for its lack of efficacy in subsequent human trials and led to the halt of its clinical development [2].

References

iniparib preclinical study results breast cancer cell lines

Summary of Preclinical Results: Iniparib vs. Olaparib

The following tables summarize the quantitative findings from a 2013 comparative study that tested both drugs on a panel of 14 breast cancer cell lines (seven triple-negative and seven non-triple-negative) [1] [2].

Table 1: Growth Inhibition at 5 µM Concentration

| Cell Line | Subtype | Olaparib (% Inhibition) | This compound (% Inhibition) |

|---|---|---|---|

| MDA-MB-231 | TN | 41.9 ± 9.7 | 13.2 ± 8.5 |

| Hs578t | TN | 45.4 ± 2.7 | 14.2 ± 3.5 |

| BT474 | HER2+ | 26.9 ± 3.0 | 13.1 ± 7.7 |

| MCF7 | Luminal | 43.3 ± 3.8 | 25.0 ± 10.8 |

Source: MTT Assay data. TN=Triple-Negative [1].

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values

| Cell Line | Subtype | Olaparib IC₅₀ (µM) | This compound IC₅₀ (µM) |

|---|---|---|---|

| MDA-MB-231 | TN | 6.9 ± 1.1 | 13.5 ± 1.4 |

| BT20 | TN | 7.7 ± 0.85 | 15.3 ± 0.9 |

| HCC1143 | TN | 11.1 ± 0.24 | 15.4 ± 0.24 |

| CAMA1 | Luminal | 9.2 ± 0.9 | 15.8 ± 1.7 |

Source: MTT Assay data. A lower IC₅₀ value indicates higher potency [1].

The study concluded that olaparib was a more potent inhibitor of cell growth than this compound in almost all cell lines investigated, and this effect was independent of whether the cells were triple-negative or not [1] [2].

Experimental Methodology

The key experiments from the comparative study used standard preclinical in vitro techniques to assess drug efficacy [1]:

- Cell Growth Assay (MTT Assay): This colorimetric assay measures the activity of cellular enzymes that reduce MTT, reflecting the number of viable cells. It was used to determine the percentage of growth inhibition and the IC₅₀ values after drug treatment.

- Clonogenic Survival Assay: This technique measures the ability of a single cell to proliferate and form a colony. It is considered a more stringent test of cell survival and reproductive death after treatment with the drugs.

Mechanism of Action: Why this compound is an Outlier

The preclinical results are best understood in the context of this compound's unique mechanism of action, which differs from true PARP inhibitors like olaparib.

Comparison of Olaparib and this compound Mechanisms

- True PARP Inhibitors (e.g., Olaparib): These drugs work by competitively binding to the NAD+ site of the PARP enzyme, effectively inhibiting its activity. This blocks the repair of DNA single-strand breaks, which leads to the accumulation of DNA damage and, in cells with existing homologous recombination defects (like BRCA mutations, induces synthetic lethality [3] [4].

- This compound's Different Path: Subsequent research revealed that this compound is not a potent inhibitor of PARP1/2 in vitro. It acts more as a prodrug that is metabolically converted into reactive species. These metabolites can bind to and inhibit a range of cellular proteins, including those involved in redox balance, leading to DNA damage and cell cycle arrest through a mechanism distinct from PARP inhibition [5] [4] [6]. This fundamental difference in mechanism explains its weaker and less specific antiproliferative effects in preclinical models.

Conclusion for Researchers

The collective data suggests that the initial classification of this compound as a PARP inhibitor was misleading. Its distinct and less potent mechanism of action, as demonstrated in preclinical models, provides a clear rationale for its failure in later-stage clinical trials for breast cancer, while other PARP inhibitors like olaparib progressed successfully [1] [4] [7].

References

- 1. Comparative antiproliferative effects of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative antiproliferative effects of this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Novel clinical potential of poly (ADP‑ribose) polymerase ... [spandidos-publications.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Phase II Study of this compound with Concurrent Chemoradiation in ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Trial Detail | Otolaryngology - Stanford Medicine [med.stanford.edu]

- 7. This compound Disappoints in Breast Cancer, But Study Results ... [curetoday.com]

iniparib failure phase III clinical trial reasons

Clinical Trial Outcomes

The Phase III trial compared gemcitabine and carboplatin (GC) chemotherapy with or without iniparib (GCI) in 519 patients with metastatic triple-negative breast cancer (mTNBC). The trial failed to meet its co-primary endpoints [1] [2].

The table below summarizes the key efficacy outcomes from the Phase III trial and contrasts them with the earlier, promising Phase II results.

| Trial Phase | Patient Group | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Benefit Rate |

|---|---|---|---|---|

| Phase II [3] | All patients (n=123) | 5.9 mo (with this compound) vs 3.6 mo | 12.3 mo (with this compound) vs 7.7 mo | 56% (with this compound) vs 34% |

| Phase III [1] [2] | All patients (n=519) | 4.1 mo (GCI) vs 3.6 mo (GC); HR=0.79; P=0.027* | 11.1 mo (GCI) vs 11.8 mo (GC); HR=0.88; P=0.28 | Not reported |

| Phase III [1] [4] | Second-/Third-line (Exploratory) | HR=0.68 (GCI favorable) | HR=0.65 (GCI favorable) | Not reported |

*While the PFS hazard ratio (HR) was statistically significant, it did not meet the pre-specified criteria for significance set for the trial [1]. An HR of less than 1 indicates an advantage for the this compound group.

A key exploratory finding was that patients receiving second- or third-line therapy showed a more promising trend toward improved OS and PFS with this compound, but this was not sufficient to salvage the trial's overall outcome [1] [5].

Core Reasons for Failure

The failure of this compound can be attributed to several interconnected factors, with a mistaken identity at its core.

Misclassification as a PARP Inhibitor

The most critical reason for failure was the post-trial discovery that This compound is not a bona fide PARP inhibitor [6] [7].

- Lack of PARP Inhibition at Physiological Doses: Preclinical studies conducted after the Phase III trial revealed that this compound, even at high concentrations, does not significantly inhibit the activity of PARP-1 and PARP-2 enzymes under physiological conditions relevant to human treatment [7] [6]. One study concluded that its effects "are unlikely to reflect PARP inhibition" [7].

- Divergent Mechanism of Action: Unlike established PARP inhibitors like olaparib and veliparib, this compound did not demonstrate the classic hallmarks of a PARP inhibitor in laboratory tests. It failed to selectively kill cells with homologous recombination deficiencies (e.g., BRCA mutations) and did not sensitize cancer cells to topoisomerase I poisons [7]. Its cytotoxicity appears to operate through off-target mechanisms, possibly involving protein modification and reactive oxygen species production [6].

This fundamental misunderstanding of the drug's mechanism meant the clinical program was based on an incorrect premise.

Inadequate Biomarker Strategy and Patient Selection

The trial design did not incorporate a validated biomarker to select patients most likely to respond [5] [6].

- Heterogeneity of TNBC: Triple-negative breast cancer is molecularly diverse, comprising several intrinsic subtypes (e.g., basal-like, claudin-low) [5]. Without a predictive biomarker, the trial treated a heterogeneous population, likely diluting any potential signal of efficacy in a sensitive subgroup.

- Retrospective Analysis: Following the trial failure, Sanofi initiated molecular subtyping of archived tumor samples to investigate if specific subtypes (e.g., basal-like) or DNA repair deficiencies responded better to this compound [5]. However, these efforts were retrospective and ultimately did not identify a clear predictive marker [2].

Limitations in Clinical Trial Design

The transition from a successful Phase II to a failed Phase III trial highlighted several design challenges.

- Trial Design Limitations: The Phase II trial was open-label and had a small sample size, which can overestimate treatment effects [6] [2]. Furthermore, the Phase III trial allowed patients in the control arm (GC) to cross over and receive this compound upon disease progression. This may have confounded the overall survival analysis by allowing the control group access to the investigational agent [2].

- Unexplained Subgroup Signal: The improved outcomes seen in the second- and third-line subgroup remain biologically unexplained. Hypotheses suggested that first-line patients might have had more aggressive disease, or that the taxane-based pre-treatment in first-line could have influenced results [5].

Experimental Evidence on Mechanism

Post-hoc preclinical studies provided definitive evidence that this compound was not a typical PARP inhibitor. The following diagram and experimental details outline the key comparative findings.

Key experimental findings differentiating this compound from true PARP inhibitors [7] [6].

Detailed Experimental Protocols and Findings:

Cytotoxicity in HR-Deficient Cells:

- Methodology: Colony formation assays and apoptosis assays were performed in isogenic cell pairs with and without deficiencies in homologous recombination (HR) genes (e.g., BRCA2, ATM). Cells were treated with this compound, olaparib, or veliparib for several days, and cell death or colony growth was measured [7].

- Findings: Olaparib and veliparib showed selective, potent cytotoxicity in HR-deficient cells, while This compound exhibited little to no selective toxicity across multiple cell line models [7].

Chemosensitization to DNA-Damaging Agents:

- Methodology: Cells were treated with PARP inhibitors in combination with various chemotherapeutic agents (e.g., topotecan, gemcitabine, cisplatin). Cell survival was assessed via colony forming assays [7].

- Findings: Olaparib and veliparib potently sensitized cells to topoisomerase I poisons. This compound failed to sensitize cells to these or other DNA-damaging agents like cisplatin and gemcitabine [7].

Inhibition of PAR Polymer Formation:

- Methodology: SKOV3 cells were treated with PARP inhibitors followed by the DNA-damaging agent methyl methanesulfonate (MMS) to stimulate PAR synthesis. PAR polymer levels were visualized and quantified using immunofluorescence with a specific anti-pADPr antibody [7].

- Findings: Olaparib and veliparib markedly inhibited PAR polymer formation in intact cells. This compound, even at high concentrations (40 µM), did not inhibit PAR polymer formation [7].

Lessons for Drug Development

The this compound case offers critical lessons for researchers and drug developers:

- Establish Proof of Mechanism Early: Phase I trials should include robust pharmacodynamic studies to provide proof of mechanism (e.g., demonstrating target engagement and inhibition in patient samples) before embarking on large-scale trials [6].

- Implement Predictive Biomarkers: Drug development for targeted therapies should integrate and validate predictive biomarkers from early stages to identify the sensitive patient population and improve the probability of trial success [5] [6].

- Interpret Phase II Data Cautiously: Positive results from randomized Phase II trials, especially open-label studies, should be interpreted prudently due to a significant false-positive rate. They require confirmation in well-controlled Phase III settings [6] [2].

- Ensure Publicly Available Negative Data: Publishing negative preclinical and clinical results is crucial to prevent publication bias and inform the scientific community, thereby avoiding repeated investment in flawed mechanisms [6].

It is crucial to emphasize that the failure of this compound should not be interpreted as a failure of the PARP inhibitor class. Authentic PARP inhibitors like olaparib, niraparib, and others have since demonstrated significant clinical benefit and gained regulatory approval, particularly in cancers associated with DNA repair defects like BRCA mutations [8] [2].

References

- 1. Phase III study of this compound plus gemcitabine and carboplatin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: The Fairy Tale Dream Comes to an End [ascopost.com]

- 3. This compound plus chemotherapy in metastatic triple-negative ... [pubmed.ncbi.nlm.nih.gov]

- 4. Sanofi-aventis Reports Top-line Results from Phase III ... [news.sanofi.us]

- 5. Sanofi's this compound Study, but Firm... | GenomeWeb Fails Phase III [genomeweb.com]

- 6. Appraising this compound , the PARP inhibitor that never was—what must we... [nature.com]

- 7. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase ... [pmc.ncbi.nlm.nih.gov]

- 8. Real-world outcomes of first-line maintenance niraparib ... [pubmed.ncbi.nlm.nih.gov]

Clinical Trial Snapshot: Iniparib for Glioblastoma

| Trial Aspect | Details |

|---|---|

| Study Design | Prospective, single-arm, multi-institution Phase II trial [1] |

| Patient Population | 81 adults with newly diagnosed Glioblastoma (GBM) [1] |

| Intervention | Iniparib combined with standard radiation therapy (RT) and temozolomide (TMZ) [1] |

| Primary Endpoint | Median Overall Survival (mOS) compared to historical control [1] |

| Key Efficacy Results | • mOS: 22 months (95% CI: 17–24) • 2-year survival rate: 38% • 3-year survival rate: 25% [1] | | Key Safety Results | • Grade 3 Adverse Events (AEs): 27% of patients • AEs leading to discontinuation: Included infusion reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (9 patients) [1] | | Conclusion | Regimen was well-tolerated and met its primary endpoint, suggesting antitumor activity [1] |

Mechanism of Action: From PARP Inhibitor to Nitro Radical

The journey to understand this compound's mechanism is a cautionary tale in drug development.

Initial Misclassification as a PARP Inhibitor: this compound was initially studied as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale was that it would prevent DNA repair in cancer cells, thereby sensitizing them to DNA-damaging agents like radiation and temozolomide [2]. This is a classic example of the synthetic lethality strategy, where the combination of two non-lethal deficiencies (e.g., PARP inhibition and existing DNA repair defects in cancer cells) leads to cell death [2].

The Revised Mechanism: Nitro Radical Ions: Subsequent research revealed that this compound does not potently inhibit PARP at clinically achievable doses [2]. Instead, it is now understood to act as a prodrug [1]. Its anti-cancer activity is mediated through intracellular conversion to nitro radical ions [1]. These reactive metabolites are thought to bind to cysteine residues on critical cellular enzymes, including those involved in reduction-oxidation (redox) reactions like thioredoxin reductase (TrxR) [1]. This mechanism disrupts the cellular redox balance and leads to cytotoxicity through a pathway distinct from DNA repair inhibition.

The following diagram illustrates the key mechanistic steps from prodrug administration to cell death.

This compound is converted to cytotoxic nitro radical ions intracellularly, disrupting redox balance [1].

Experimental Insights & Protocols

For researchers aiming to study this mechanism, below are the methodologies from the pivotal clinical trial and relevant biological assays.

Clinical Dosing Protocol

The Phase II trial for newly diagnosed GBM established a specific dosing schedule for this compound in combination with chemoradiation [1]:

- Concurrent Phase (Initiation - 6 weeks): this compound at 8.0 mg/kg IV, twice weekly alongside standard radiation therapy and daily temozolomide (75 mg/m²) [1].

- Adjuvant Phase (Maintenance - 6 cycles): this compound at 8.6 mg/kg IV, twice weekly on days 1 & 2 of each 28-day cycle, alongside adjuvant temozolomide (150-200 mg/m² for 5 days) [1].

- Safety Run-In: A lower dose (6.8 mg/kg IV twice weekly) was first tested during concurrent chemoradiation to confirm tolerability before proceeding to the efficacy phase [1].

Key Laboratory Biomarkers

To experimentally validate the mechanism of action and cellular response, the following biomarkers can be utilized [2]:

- Gamma-H2AX (γH2AX): A marker of DNA double-strand breaks. This compound has been shown to induce γH2AX foci in tumor cell lines, indicating DNA damage generation [3].

- Cell Cycle Analysis: this compound can induce G2/M phase arrest in tumor cells, which can be quantified using flow cytometry after propidium iodide staining [3].

- Caspase-3 Activation: A key executioner enzyme in apoptosis. Cleaved caspase-3 can be detected via Western blot or activity assays to confirm engagement of apoptotic pathways [2].

The experimental workflow for assessing this compound's activity in a research setting is summarized below.

Key experimental steps to validate this compound's cellular effects, including DNA damage and cell death [3] [2].

Strategic Implications for Drug Development

The story of this compound offers several critical lessons for researchers and drug development professionals [2]:

- Mechanistic Follow-Up is Critical: The initial excitement around this compound was tempered when it was found not to be a potent PARP inhibitor, highlighting the necessity for thorough target validation even after a compound enters clinical trials.

- Dosing Optimization is Key: The clinical trial noted that dosing optimization (frequency and sequence) was needed prior to further efficacy studies [1]. This suggests that the full therapeutic potential of the nitro radical mechanism may not have been fully realized and requires more precise pharmacological scheduling.

- A Distinct Path Forward: Despite its reclassification, the observed clinical activity in trials suggests that the nitro radical ion pathway itself remains a valid and underexplored target for cancer therapy. Future efforts could focus on designing more potent or selectively activated prodrugs that leverage this mechanism.

References

iniparib cysteine residue protein modification

Experimental Evidence and Protocols

Key experiments that redefined iniparib's mechanism are summarized below. These methodologies provide a framework for studying similar covalent protein-modifying agents.

| Experiment Goal | Key Methodology | Critical Findings |

|---|---|---|

| PARP Inhibition Assay | Compare this compound & metabolite with NAD+-competitive PARP inhibitors (e.g., veliparib) in enzymatic & cellular PARylation assays [1]. | No inhibition of PARP activity; no potentiation of Temozolomide cytotoxicity; no synthetic lethality in BRCA-deficient cells [1]. |

| Covalent Binding Analysis | Incubate tumor cell lysates or live cells with this compound/nitroso metabolite; analyze protein adduct formation via mass spectrometry and 3H-labeling [1]. | Nonselective formation of covalent adducts with numerous cysteine-containing proteins, unrelated to PARP1 [1]. |

| Cell Viability Assay | Treat BRCA-deficient/BRCA-proficient cell lines with this compound for 5-9 days; measure viability [1] [2]. | Lacked cytotoxic profile of true PARP inhibitors; no selective killing in BRCA-deficient cells [1]. |

| In Vivo Efficacy | Compare this compound with veliparib in Capan-1 & B16F10 xenograft models [1]. | Lacked robust anti-tumor activity seen with true PARP inhibitors [1]. |

The Biochemical Pathway of Cysteine Modification

The diagram below illustrates the activation pathway of this compound and its subsequent nonspecific action on cysteine residues.

Research Implications and Distinctions

Understanding this compound's true mechanism has critical implications for drug discovery:

- Specificity is Crucial: this compound's failure highlights that robust enzymatic and cellular target-engagement assays are essential to distinguish a drug's true mechanism from off-target effects [1].

- Clinical Trial Design: Initial promising phase II results in glioblastoma and triple-negative breast cancer were followed by unsuccessful phase III trials [3] [4]. This underscores that understanding the precise mechanism is vital for correctly designing late-stage trials and selecting patient populations.

- Chemical Tool for Cysteine Modification: Despite its clinical failure, this compound's reactivity makes it a useful chemical probe for studying cysteine modification biology in a research context [1].

References

- 1. This compound nonselectively modifies cysteine-containing proteins in tumor cells and is not a bona fide PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (BSI-201) | PARP1 Inhibitor | MedChemExpress [medchemexpress.com]

- 3. Phase II Study of this compound with Concurrent Chemoradiation in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

The Evolution of Iniparib's Mechanism of Action

The story of iniparib is defined by a pivotal shift in the understanding of its fundamental mechanism.

Initial Hypothesis: PARP Inhibitor: this compound was originally developed and reported as an irreversible inhibitor of PARP1 [1] [2]. The scientific rationale was based on the concept of synthetic lethality, where PARP inhibition was thought to be uniquely lethal to cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations [3]. It was the first in its class to enter Phase III trials [1].

Revised Understanding: A Non-Selective Agent: After the clinical failures, subsequent laboratory investigations revealed the true nature of the drug. Studies published in 2012 demonstrated that, at clinically relevant doses, This compound does not selectively inhibit PARP either in biochemical or cell-based assays [1] [3] [4].

- True Mechanism: The research showed that this compound acts as a prodrug that is metabolically converted into reactive nitro radical ions [5]. These metabolites non-selectively modify cysteine-containing proteins in tumor cells, rather than specifically targeting PARP [1]. This mechanism involves disrupting enzymes critical for reduction-oxidation reactions, such as thioredoxin reductase (TrxR) [5].

The following diagram illustrates the key experiments that led to the revised understanding of this compound's mechanism.

Summary of Clinical Trial Data

The disparity between the promising Phase II and the failed Phase III results can be understood in the context of the revised mechanism.

| Trial Feature | Phase II Trial (O'Shaughnessy et al.) [2] | Phase III Trial (O'Shaughnessy et al.) [1] [2] |

|---|---|---|

| Patient Population | 123 patients with metastatic TNBC. | 519 women with metastatic TNBC. |

| Treatment Regimen | Gemcitabine + Carboplatin ± this compound. | Gemcitabine + Carboplatin ± this compound. |

| Primary Endpoints | Clinical Benefit Rate & Safety. | Overall Survival (OS) & Progression-Free Survival (PFS). |

| Clinical Benefit Rate | 56% (with this compound) vs. 34% (control). | Not reported (not primary endpoint). |

| Median PFS | 5.9 mo (with this compound) vs. 3.6 mo (control). | Did not meet significance vs. control. |

| Median OS | 12.3 mo (with this compound) vs. 7.7 mo (control). | Did not meet significance vs. control. |

| Trial Outcome | Positive; sparked Phase III development. | Negative; failed on co-primary endpoints. |

Key Takeaways for Researchers

The this compound case offers critical lessons for the field of drug development:

- Mechanistic Validation is Crucial: The case underscores that observed clinical activity should not be conflated with a confirmed mechanism of action. Robust, disease-relevant preclinical models are essential to validate the proposed drug target [3] [4].

- Rigorous Biomarker Strategies: The initial development of this compound lacked a strong biomarker strategy for patient selection. The subsequent success of true PARP inhibitors like olaparib and talazoparib was built on selectively treating patients with BRCA1/2 mutations or other homologous recombination deficiencies [3].

- Impact on the Field: Despite the this compound setback, the PARP inhibitor class mounted a successful comeback. The experience highlighted the need for well-characterized, potent PARP inhibitors and more careful clinical trial designs, ultimately strengthening the development of the entire drug class [4].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. A decade of clinical development of PARP inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitor pick-me-up [nature.com]

- 5. Phase II Study of this compound with Concurrent Chemoradiation in ... [pmc.ncbi.nlm.nih.gov]

Evidence Status of Iniparib and BBB Penetration

The table below summarizes the available information relevant to the question of iniparib's BBB penetration.

| Aspect | Key Information | Source / Context |

|---|---|---|

| Direct Evidence for BBB Penetration | No quantitative or experimental data found in search results. | A definitive answer requires specific pharmacokinetic studies. |

| Clinical Trial & Patient Eligibility | Patients with brain metastases requiring steroids or therapeutic intervention were excluded from trials [1]. | Suggests that efficacy in brain metastases was not a primary focus or expected outcome of the clinical program. |

| Mechanism of Action (MoA) & Properties | Not a typical PARP inhibitor; exact MoA not fully elucidated [1]. MoA influences molecular interactions with BBB transporters [2]. | Unlike well-characterized PARP inhibitors (e.g., Olaparib, Talazoparib), its potential to be an efflux transporter substrate is unknown [3] [4]. |

| Molecular Weight | 293.03 g/mol [5]. | Below the common 400-500 Da threshold often associated with passive diffusion across the BBB [6] [7]. MW alone is an insufficient predictor. |

Experimental Approaches to Determine BBB Penetration

To definitively answer this question, the following experimental methodologies, established in the field, can be employed [2] [8]:

- In Vivo Pharmacokinetic Studies: The most direct method involves administering this compound to animal models and measuring its concentration in the brain and plasma over time. Key metrics include the total brain-to-plasma concentration ratio (logBB) and, more informatively, the unbound brain-to-unbound plasma ratio (Kp,uu), which better represents the pharmacologically active fraction [2] [8].

- In Vitro BBB Models: Human induced pluripotent stem cell-derived BMECs (iBMECs) cultured in Transwell systems can model the human BBB. These systems can be used to measure the transendothelial electrical resistance (TEER) and the permeability of this compound across the cell monolayer [2]. Co-culture models with astrocytes and pericytes can further improve the model's relevance and efflux transporter activity [2].

- In Silico Prediction: Computational models use molecular descriptors (e.g., topological polar surface area, logP, hydrogen bond donors/acceptors) to predict a compound's likelihood of crossing the BBB. While these are useful for high-throughput screening in early drug discovery, they require experimental validation [8].

The diagram below illustrates the logical workflow for experimentally investigating a drug's BBB penetration, from initial screening to mechanistic studies.

Experimental workflow for assessing BBB penetration

Key Factors Influencing Drug Penetration of the BBB

The BBB is a highly selective interface. Whether a drug like this compound can cross it depends on a balance of multiple factors [9] [6] [7]:

- Passive Diffusion: Governed by the drug's lipophilicity and molecular size/weight. Small (<400-500 Da), lipophilic molecules have a higher potential for passive diffusion [6] [7].

- Efflux Transporters: Proteins like P-glycoprotein (P-gp) actively pump drugs out of the brain endothelial cells back into the blood, significantly reducing brain exposure. A drug's susceptibility to these transporters is critical [2] [7].

- Specialized Transport Systems: The BBB possesses influx transporters and receptor-mediated transcytosis pathways that can be leveraged for drug delivery, though this is typically not relevant for small molecules like this compound [6] [7].

References

- 1. An Open-Label, Expanded Access Protocol of this compound ... [stanfordhealthcare.org]

- 2. Prediction of Drug Permeability Using In Vitro Blood – Brain ... Barrier [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors in Glioma: A Review of Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of PARP Inhibitors in Advanced or ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. The blood – brain : Structure, regulation and drug delivery barrier [nature.com]

- 7. The Blood–Brain Barrier Challenge for the Treatment of ... [cgp.iiarjournals.org]

- 8. – Blood prediction enhanced by uncertainty... brain barrier penetration [jcheminf.biomedcentral.com]

- 9. Frontiers | Pathophysiology of Blood – Brain ... Barrier Permeability [frontiersin.org]

Initial Clinical Findings & Mechanism Exploration

The table below summarizes the key initial findings and subsequent discoveries about iniparib's mechanism of action.

| Aspect | Initial Findings & Promising Data | Subsequent Discoveries & Contradictory Evidence |

|---|---|---|

| Proposed Mechanism | Thought to be a PARP1 inhibitor prodrug (intracellularly converted to a metabolite that covalently binds PARP1) [1] [2]. | Found to lack potent PARP inhibition; acts via a redox-mediated mechanism (generating nitro radical ions that disrupt cysteine-rich enzymes) [3] [4]. |

| Key Phase II Trial (TNBC) | mPFS: 5.9 mo vs. 3.6 mo (control); mOS: 12.3 mo vs. 7.7 mo (control); CBR: 56% vs. 34% (control) with GC+I regimen [2] [4]. | Phase III trial (TNBC) showed no significant improvement in mPFS or mOS primary endpoints [4]. |

| Key Phase II Trial (Ovarian Cancer) | Platinum-sensitive: ORR 66% (gBRCAmut subgroup 73%); Platinum-resistant: ORR 26% (gBRCAmut subgroup 46%) [1]. | Subsequent trials in squamous lung cancer and platinum-resistant ovarian cancer also failed to demonstrate an advantage [4]. |

| Preclinical Cytotoxicity | Enhanced effects of DNA-damaging agents (cisplatin, gemcitabine) in some pre-clinical models [2] [5]. | Failed to selectively kill HR-deficient cells or sensitize cells to topoisomerase I poisons, unlike true PARP inhibitors (olaparib, veliparib) [5]. |

Detailed Experimental Protocols from Key Studies

Phase II Trial in Metastatic Triple-Negative Breast Cancer

This 2011 study compared Gemcitabine/Carboplatin (GC) versus GC plus this compound (GCI) [2] [4].

- Patient Population: 123 patients with metastatic triple-negative breast cancer.

- Treatment Regimen:

- Control Arm: Gemcitabine (1000 mg/m² IV on days 1 and 8) + Carboplatin (AUC 2 IV on day 1) in a 21-day cycle.

- Investigational Arm: Same GC regimen + this compound (5.6 mg/kg IV on days 1, 4, 8, and 11).

- Primary Endpoints: Clinical benefit rate (CBR), defined as complete response (CR) + partial response (PR) + stable disease (SD) for ≥6 months. Secondary endpoints included progression-free survival (PFS) and overall survival (OS).

- Assessment Methods: Tumor response was assessed using radiographic imaging, consistent with standard oncology practice.

Preclinical Study Comparing PARP Inhibitors

This 2012 study directly tested this compound's mechanism against established PARP inhibitors [5].

- Cell Lines Used: Various, including HR-deficient cells (e.g., BRCA2-mutant, ATM-deficient) and HR-proficient counterparts.

- Key Experiments & Assays:

- Selective Cytotoxicity: Cells were treated with this compound, olaparib, or veliparib for 4-6 days. Apoptosis was measured by flow cytometry using propidium iodide (PI) staining, and colony-forming assays assessed long-term cell survival.

- Chemosensitization: HR-proficient cells were treated with PARP inhibitors in combination with topoisomerase I poisons (e.g., camptothecin, topotecan). Cell survival was again measured via colony-forming assays.

- PARP Inhibition in Cells (pADPr Assay): SKOV3 cells were treated with PARP inhibitors, then DNA damage was induced with methyl methanesulfonate (MMS). Cells were fixed, and poly(ADP-ribose) polymer (pADPr) levels were quantified using a specific anti-pADPr antibody and immunofluorescence detection, serving as a direct functional readout of PARP enzyme activity in intact cells.

Visualizing the Shift in Understanding this compound's Mechanism

The following diagram illustrates the significant shift in the understanding of how this compound works, from the initial hypothesis to the later, evidence-supported mechanism.

Implications for Research and Development

The this compound story offers critical lessons for drug development:

- Rigorous Target Validation is Crucial: Initial excitement was based on a proposed PARP-inhibition mechanism that was not sufficiently validated in biologically relevant models before advancing to large clinical trials [5] [4].

- Mechanistic Biomarkers in Trials: The initial phase II trial in ovarian cancer suggested higher activity in

gBRCAmutpatients [1]. However, subsequent analyses failed to identify a consistent predictive biomarker for this compound response, underscoring the challenge of developing drugs without a clear, druggable target [4]. - Distinguishing Drug from Drug Class: The failure of this compound is not a reflection on the entire PARP inhibitor class. True PARP inhibitors like olaparib have demonstrated clear efficacy in BRCA-mutant cancers and are approved for use [6] [4]. The this compound experience highlights the importance of understanding a compound's true mechanism when interpreting clinical results.

References

- 1. Phase II Trials of this compound (BSI-201) in Combination with ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Phase II Study of this compound with Concurrent Chemoradiation in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: The Fairy Tale Dream Comes to an End [ascopost.com]

- 5. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase ... [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors in the Neoadjuvant Setting [pmc.ncbi.nlm.nih.gov]

Application Notes: Iniparib + Gemcitabine/Carboplatin in mTNBC

1. Indication & Clinical Context This combination was investigated as a potential treatment for patients with metastatic or locally recurrent triple-negative breast cancer (mTNBC), a population with a historically poor prognosis and limited treatment options [1]. The rationale was based on early-phase trials suggesting that iniparib, initially investigated as a PARP inhibitor, might potentiate the effects of DNA-damaging chemotherapies like gemcitabine and carboplatin [2].

2. Summary of Efficacy Outcomes A Phase III randomized controlled trial did not demonstrate a statistically significant improvement in the co-primary endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) for the this compound combination in the overall study population [1]. However, pre-planned exploratory analyses suggested a potential benefit in patients receiving the regimen as a second- or third-line therapy [1].

The table below summarizes the key efficacy outcomes from the Phase III trial [1]:

| Population | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|---|

| Intent-to-Treat (ITT) | Overall Survival (OS) | 0.88 | 0.69 - 1.12 | 0.28 |

| Intent-to-Treat (ITT) | Progression-Free Survival (PFS) | 0.79 | 0.65 - 0.98 | 0.027* |

| Second-/Third-Line (Exploratory) | Overall Survival (OS) | 0.65 | 0.46 - 0.91 | Not Reported |

| Second-/Third-Line (Exploratory) | Progression-Free Survival (PFS) | 0.68 | 0.50 - 0.92 | Not Reported |

Note: The PFS result in the ITT population, while nominally significant, did not meet the prespecified statistical criteria for success.

3. Safety and Tolerability The safety profile of the this compound combination regimen (GCI) was generally similar to that of gemcitabine and carboplatin (GC) alone [1]. The addition of this compound did not lead to a substantial increase in serious toxicities, which is a critical consideration for combination therapy.

Detailed Experimental Protocol

This protocol is adapted from the Phase III clinical trial (ClinicalTrials.gov Identifier: NCT00938652) and an expanded access program [1] [3].

1. Patient Selection Criteria

- Inclusion Criteria:

- Exclusion Criteria:

2. Treatment Schedule and Dosing The treatment was administered in 21-day cycles. The diagram below illustrates the dosing schedule for one complete cycle.

Control Arm: Patients randomized to the control arm received gemcitabine and carboplatin on days 1 and 8 only, without this compound [1].

3. Dose Modifications Dose adjustments for gemcitabine and carboplatin were to be made based on standard clinical guidelines for managing hematologic and non-hematologic toxicities. Specific criteria were defined in the trial protocols.

4. Assessments and Endpoints

- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) [1].

- Secondary Endpoints: Clinical benefit rate, objective response rate, and safety profile [1].

- Assessment Schedule:

- Tumor assessments via imaging were performed at baseline and then every 6-8 weeks.

- Safety monitoring (physical exams, vital signs, lab tests) was performed weekly [4].

Critical Considerations for Researchers

Mechanism of Action: It is crucial to note that subsequent research revealed this compound's mechanism of action differs from classic PARP inhibitors. It acts as a prodrug converted to cytotoxic nitro radical ions that target cysteine-rich proteins, rather than a potent PARP enzyme inhibitor [4] [2]. This explains the divergence between its early clinical results and those of other PARP inhibitors.

Clinical Implications: The Phase III results underscore the importance of robust late-stage trials. The initial promising Phase II data did not translate into a statistically significant survival benefit in the broader Phase III population, highlighting the risk of premature optimism and the "straw man effect" in oncology trial interpretation [5].

Conclusion

The regimen of this compound plus gemcitabine and carboplatin represents a clinically tested combination that ultimately did not achieve its primary efficacy goals for mTNBC. The detailed protocol and outcomes summarized here remain valuable for researchers studying cancer therapeutics, particularly as an example of combination therapy design, the transition from Phase II to Phase III testing, and the critical importance of understanding a drug's true mechanism of action.

References

- 1. Phase III study of this compound plus gemcitabine and carboplatin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. An open-label, expanded access protocol of this compound in ... [dana-farber.org]

- 4. Phase II Study of this compound with Concurrent Chemoradiation in ... [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming the Straw Man Effect in Oncology - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

Comprehensive Clinical Application Notes and Protocols for Iniparib Dose Escalation in Oncology Trials

Introduction to Iniparib and Clinical Development

This compound (BSI-201) is a small molecule initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor but later found to exhibit a distinct mechanism of action from traditional PARP inhibitors. Originally investigated for cancers with DNA repair defects such as triple-negative breast cancer (TNBC), this compound was subsequently reclassified as a prodrug that converts to highly reactive cytotoxic metabolites intracellularly. These metabolites, including the active C-nitroso intermediate, 4-iodo-3-nitrosobenzamide (INBA), and 4-iodo-3-aminobenzamide (IABM), exert anticancer effects through mechanisms involving induction of gamma-H2AX (a marker of DNA damage), cell cycle arrest in G2/M phase, and production of reactive oxygen species at cytotoxic levels [1] [2]. The clinical development of this compound progressed through multiple phases but was ultimately discontinued after a phase III trial failed to meet its primary endpoints, despite initially promising phase II results [3] [4].

The distinct pharmacokinetic profile of this compound, characterized by rapid plasma elimination and conversion to active metabolites, posed unique challenges for dose escalation schedule design across clinical trials. Unlike traditional PARP inhibitors such as olaparib and rucaparib, which demonstrate specific target engagement with PARP enzymes, this compound forms non-specific adducts with cysteine residues on multiple proteins, including those critical for REDOX regulation such as thioredoxin reductase [2]. This application note provides a comprehensive summary of this compound dose escalation schedules across clinical trials, along with detailed protocols for researchers investigating agents with similar metabolic characteristics.

Clinical Trial Dose Escalation Data

Phase I Dose Escalation Studies

Initial phase I trials established the foundational dosing schedules for this compound, exploring both monotherapy and combination regimens. The first-in-human phase 1/1b study (NCT00298675) evaluated BSI-201 as a single agent and in combination with irinotecan in patients with advanced solid tumors [5]. This study employed a standard 3+3 design with cohorts of 3-6 patients, beginning with a starting dose based on preclinical toxicology data. The primary objectives were to assess safety, establish the maximum tolerated dose (MTD), and generate pharmacokinetic profiles after intravenous administration. The trial design allowed for intrapatient dose escalation after completion of the first treatment cycle if no dose-limiting toxicities (DLTs) were observed, providing valuable initial safety data that informed subsequent trial designs [5].

A specialized phase I study in patients with malignant gliomas investigated this compound concurrent with two different temozolomide dosing schedules—monthly (150-200 mg/m² days 1-5/28 days) or continuous (75 mg/m²/d × 6 weeks) [2]. This trial implemented a modified continual reassessment method (mCRM) for dose escalation, with five patients treated at each dose level. The starting dose was 5.1 mg/kg IV twice weekly, based on prior solid tumor trials. Dose escalation proceeded until a ≥33% DLT rate was observed, with the maximum increase limited to 50% of the prior dose level. The study successfully identified the recommended phase 2 doses as 17.2 mg/kg/week with monthly temozolomide and 16 mg/kg/week with continuous temozolomide, demonstrating this compound's tolerability at doses higher than previously investigated [2].

Phase II and III Trial Dosing Schedules

Based on phase I results, the phase II trial in metastatic triple-negative breast cancer established a dosing schedule of This compound 5.6 mg/kg administered on days 1, 4, 8, and 11 of a 21-day cycle, in combination with gemcitabine and carboplatin [3]. This regimen demonstrated significant improvements in clinical benefit rate (56% vs. 34%, P=0.01) and overall survival (12.3 months vs. 7.7 months, P=0.01) compared to chemotherapy alone, with no significant increase in toxicity [3]. The promising phase II results led to confirmation of this dosing schedule in the subsequent phase III trial (NCT00938652), which enrolled 519 patients with metastatic TNBC [4].

Table 1: this compound Dosing Schedules Across Clinical Trials

| Trial Phase | Population | Dosing Schedule | Combination Agents | Recommended Dose |

|---|---|---|---|---|

| Phase I [2] | Malignant Glioma | Days 1, 4, 8, 11, 15, 18 weekly | Temozolomide (monthly) | 17.2 mg/kg/week |

| Phase I [2] | Malignant Glioma | Days 1, 4, 8, 11, 15, 18, 22, 25 weekly | Temozolomide (continuous) | 16.0 mg/kg/week |

| Phase II [3] | Metastatic TNBC | Days 1, 4, 8, 11 every 21 days | Gemcitabine/Carboplatin | 5.6 mg/kg |

| Phase III [4] | Metastatic TNBC | Days 1, 4, 8, 11 every 21 days | Gemcitabine/Carboplatin | 5.6 mg/kg |

| Comparative Oncology [1] | Canine Cancers | Twice weekly | Carboplatin | 10-70 mg/kg (MTD not reached) |

Pharmacokinetic and Safety Profile

The pharmacokinetic characteristics of this compound significantly influenced its dosing schedule across clinical trials. This compound demonstrates rapid plasma elimination with a half-life of <10 to 20 minutes, while its metabolites IABM and IABA exhibit slower elimination (1-2 hours) [1]. A comparative oncology study in pet dogs with spontaneous cancers revealed moderate to high variability in plasma exposure between animals, with plasma:tumor ratios of <0.088 for parent drug and <1.7 for metabolites [1]. This study administered this compound at doses ranging from 10-70 mg/kg IV and found that clinically relevant concentrations of the parent drug and selected metabolites were not detectable in tumor tissues at any studied dose, potentially explaining the lack of clinical efficacy in later-stage trials [1].

The safety profile of this compound was generally favorable across trials. When used as a single agent, toxicity was minimal, and the addition of this compound to standard chemotherapy regimens did not appreciably increase toxicity profiles [1] [3]. In the phase III TNBC trial, the most frequent grade 3 or 4 adverse events included neutropenia, thrombocytopenia, anemia, fatigue/asthenia, leukopenia, and increased alanine aminotransferase levels, with no significant difference observed between the this compound and control groups [4]. The maximum tolerated dose was not definitively identified in several studies, supporting the favorable safety profile of this compound [1] [2].

Table 2: Dose-Limiting Toxicities and Safety Profile Across Trials

| Trial | Population | Common Grade 3/4 Adverse Events | Dose-Limiting Toxicities | MTD |

|---|---|---|---|---|

| Phase I (Glioma) [2] | Malignant Glioma | Neutropenia, lymphopenia, nausea | Rash/hypersensitivity, fatigue, thromboembolic events | 17.2 mg/kg (monthly TMZ) 16 mg/kg (continuous TMZ) |

| Phase II (TNBC) [3] | Metastatic TNBC | Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT | Not specified | Not reached |

| Phase III (TNBC) [4] | Metastatic TNBC | Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT | Not specified | Not reached |

| Comparative Oncology [1] | Canine Cancers | Fever, anorexia, diarrhea, neutropenia, thrombocytopenia | Most attributable to carboplatin | Not identified |

Detailed Experimental Protocols

Protocol for Dose Escalation Study Design

The design of dose escalation studies for agents with metabolic characteristics similar to this compound requires careful consideration of their unique pharmacokinetic properties. Researchers should implement a modified continual reassessment method (mCRM) rather than traditional 3+3 designs when substantial interpatient variability in drug metabolism is anticipated [2] [6]. The protocol should include:

Starting Dose Selection: Based on toxicology data from two animal species (typically rodent and canine), applying a safety factor of 1/10 the severely toxic dose in 10% of animals (STD10) or 1/6 the no-observed-adverse-effect level (NOAEL) from the most sensitive species [6]. For this compound, canine models proved particularly relevant due to metabolic similarities to humans [1].

Dose Escalation Rules: Cohort size of 3-5 patients with dose increments not exceeding 50% of the previous level. Escalation should continue until ≥33% of patients experience dose-limiting toxicities in the first cycle. The definition of DLT should include: grade 3-4 non-hematological toxicities (except nausea/vomiting without antiemetic prophylaxis), grade 4 hematologic toxicities lasting >7 days, febrile neutropenia, or any toxicity causing treatment delay >21 days [2] [6].

MTD Determination: The maximum tolerated dose is defined as the highest dose at which ≤33% of patients experience DLT during the first treatment cycle, with at least 6 patients treated at that dose level [6].

Protocol for Pharmacokinetic Assessment

Comprehensive pharmacokinetic sampling is essential for drugs like this compound that undergo rapid metabolism to active derivatives. The protocol should include:

Blood Collection: Serial plasma samples collected pre-dose, at end of infusion, and at 5, 10, 20, 30, 60, 120, 240, and 480 minutes post-infusion to characterize the rapid elimination phase [1].

Tissue Sampling: When feasible, obtain tumor and normal tissue biopsies at scheduled time points (e.g., 2, 6, and 24 hours post-infusion) to assess drug and metabolite penetration [1].

Bioanalytical Methods: Utilize validated LC-MS/MS methods to quantify parent drug and major metabolites (INBA, IABM, IABA) in plasma and tissue homogenates, given the differential activity of these metabolites [1].

Pharmacokinetic Parameters: Calculate AUC0-t, AUC0-∞, Cmax, tmax, t1/2, CL, and Vss for parent drug and each metabolite, with particular attention to metabolite-to-parent ratios [1].

The following diagram illustrates the dose escalation decision algorithm implemented in successful this compound trials:

Figure 1: Dose Escalation Decision Algorithm for this compound Clinical Trials

Protocol for Combination Therapy Administration

Based on the successful phase II trial in TNBC, the following protocol is recommended for combination therapy with this compound:

Chemotherapy Backbone: Gemcitabine 1000 mg/m² and carboplatin at AUC 2 administered intravenously on days 1 and 8 of a 21-day cycle [3].

This compound Administration: 5.6 mg/kg administered intravenously over 60 minutes on days 1, 4, 8, and 11 of the same 21-day cycle [3] [4].

Dose Modifications: For grade 3/4 hematologic toxicity, delay treatment until recovery to ≤ grade 1, then resume at reduced doses (25% reduction for first occurrence, 50% reduction for recurrence). For grade 3/4 non-hematologic toxicity, hold treatment until resolution to ≤ grade 1, then resume at 50% reduced dose [3].

Supportive Care: Standard antiemetic prophylaxis and monitoring for hematologic parameters should be implemented, with growth factor support permitted for prolonged neutropenia or febrile neutropenia [4].

Conclusion and Research Applications

The clinical development of this compound provides valuable insights for researchers designing dose escalation schedules for metabolically labile prodrugs. The agent's initial misclassification as a PARP inhibitor highlights the importance of comprehensive mechanism-of-action studies early in clinical development. The this compound experience demonstrates that favorable phase II results do not always translate to phase III success, emphasizing the need for robust biomarker strategies and appropriate patient selection in early trial phases [7] [3] [4].

For future research on agents with similar characteristics to this compound, the comparative oncology approach using spontaneously occurring cancers in pet dogs offers a valuable model for evaluating tumor penetration and metabolite distribution [1]. Additionally, the successful use of modified continual reassessment methods in this compound trials provides an alternative to traditional 3+3 designs that may be more efficient for certain agent classes [2] [6]. Although this compound development was ultimately discontinued, the dosing schedules, safety profiles, and escalation strategies developed during its clinical evaluation remain informative for future drug development programs targeting DNA repair pathways or utilizing prodrug approaches with rapid metabolic conversion.

References

- 1. A Comparative Oncology Study of this compound Defines Its Pharmacokinetic... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound concurrent with monthly or ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase III study of this compound plus gemcitabine and carboplatin versus gemcitabine and carboplatin in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1/1b Dose Escalation Study Evaluating BSI-201 as a ... [patlynk.com]

- 6. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

iniparib with temozolomide and radiation therapy GBM

Application Notes: Iniparib for Glioblastoma

This compound was initially developed as a poly (ADP-ribose) polymerase (PARP) inhibitor but was later found to exert anticancer activity through a different mechanism. It acts as a prodrug that is metabolically converted in the cytosol to reactive nitro radical ions. These metabolites bind to cysteine residues on enzymes critical for reduction-oxidation reactions, such as thioredoxin reductase (TrxR), leading to cell death [1]. This mechanism, coupled with its lipophilic nature and good brain tissue access, provided the rationale for testing it in GBM.

The primary objective of the phase II trial (NCI CTEP-sponsored, ABTC-led) was to evaluate whether adding this compound to standard chemoradiation could improve median overall survival (mOS) compared to historical controls. The study concluded that the regimen was well-tolerated and met its primary endpoint, suggesting potential antitumor activity [1].

Clinical Protocol Summary

Here is a structured overview of the key design elements from the phase II trial of this compound in newly diagnosed GBM.

Table 1: Study Design and Patient Demographics [1]

| Feature | Description |

|---|---|

| Study Identifier | NCI CTEP/Adult Brain Tumor Consortium (ABTC) trial |

| Phase | II |

| Design | Prospective, single-arm, open-label, multi-institution |

| Patient Population | Adults (≥18 years) with newly diagnosed, supratentorial GBM |

| Key Eligibility | KPS ≥ 60%; stable dexamethasone dose; non-enzyme inducing anti-epileptic drugs |

| Primary Endpoint | Median Overall Survival (mOS) |

| Historical Control | EORTC/NCIC phase III trial (RT+TMZ) |

| Baseline Demographics | Median age: 58 years; 63% male; 87% with KPS ≥ 80% |

Dosing and Treatment Schedule

The treatment was divided into two phases: an Initiation (concurrent) phase and a Maintenance (adjuvant) phase. The detailed dosing schedule is summarized below.

Table 2: Treatment Protocol and Dosing [1]

| Treatment Phase | Radiotherapy (RT) | Temozolomide (TMZ) | This compound |

|---|---|---|---|

| Initiation (6 weeks) | 60 Gy in 30 fractions of 2 Gy each | 75 mg/m², daily throughout RT | 8.0 mg/kg IV, twice weekly (on two consecutive days) |

| Rest Period | 4 weeks with no therapy | ||

| Maintenance (6 cycles, 28-day each) | None | 150-200 mg/m², days 1-5 of each cycle | 8.6 mg/kg IV, twice weekly (on two consecutive days, e.g., days 1 & 2) |

Efficacy and Safety Outcomes

The clinical trial demonstrated promising efficacy, with a notably higher median overall survival compared to historical benchmarks. The treatment was generally manageable, with hematologic toxicity being a primary concern.

Table 3: Key Efficacy and Safety Results [1]

| Category | Outcome / Finding |

|---|---|

| Efficacy | |

| - Median Overall Survival (mOS) | 22 months (95% CI: 17–24) |

| - 2-Year Survival Rate | 38% |

| - 3-Year Survival Rate | 25% |

| Safety | |

| - Treatment-Related Grade 3 AEs | 27% of patients |

| - Common Toxicities | Fatigue, hematologic events (thrombocytopenia, lymphocytopenia) |

| - AEs Leading to Drug Discontinuation | Infusion-related reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (in 9 patients) |

Experimental Workflow and Mechanism of Action

The diagram below illustrates the sequential treatment protocol and the proposed mechanism of this compound at the cellular level.

Laboratory Assessment Protocols

The trial implemented rigorous monitoring protocols for both safety and efficacy assessment [1].

- Baseline Evaluations: Included brain MRI, medical history/physical exam, Karnofsky Performance Status (KPS), complete blood count (CBC), and serum chemistry profile.

- On-Treatment Monitoring: CBC and adverse event reports were collected weekly. Vital signs and serum chemistries were obtained before each treatment cycle.

- Efficacy and Disease Progression Assessment: Brain MRI, clinical examination, and KPS were repeated every two months. Radiographic progression was defined as a >25% increase in the contrast-enhancing tumor mass on a stable/increasing corticosteroid dose, or the appearance of new lesions.

Key Considerations for Clinical Development

- Dosing Optimization: The authors noted that further dosing optimization (frequency and sequence) is required before additional efficacy studies are conducted [1].

- Toxicity Management: Hematologic toxicity (e.g., thrombocytopenia) and infusion-related reactions were observed. Proactive monitoring and dose interruption protocols are essential. P. carinii pneumonia prophylaxis was mandatory during the initiation phase and until resolution of lymphocytopenia [1].

- Biomarker Exploration: While the study collected tissue for MGMT promoter methylation analysis, the role of MGMT status in predicting response to this compound combination therapy remains an area for future investigation [1].

References

iniparib maximum tolerated dose determination

Maximum Tolerated Dose of Iniparib

| Temozolomide Schedule | Recommended Phase 2 Dose of this compound | Key Dose-Limiting Toxicities (DLTs) Observed |

|---|

| Monthly (mTMZ) [1] [2] (150-200 mg/m², days 1-5/28 days) | 17.2 mg/kg/week [1] [2] (IV, 2 days/week) | Rash/Hypersensitivity (at 19 mg/kg/week), Grade 3 Fatigue [1] [2] | | Continuous (cTMZ) [1] [2] (75 mg/m²/day × 6 weeks) | 16 mg/kg/week [1] [2] (IV, 2 days/week) | Thromboembolic event (at 10.2 mg/kg/week) [2] |

Detailed Experimental Protocol for MTD Determination

The following provides a detailed methodology for the phase I study that established the MTD of this compound in combination with temozolomide [2].

Study Design and Patient Population

- Trial Type: Open-label, multi-center, dose-escalation phase I study [2].

- Objective: To estimate the MTD of this compound combined with two different adjuvant temozolomide schedules [2].

- Patient Cohort: Adults (median age 54) with newly diagnosed malignant gliomas (including Glioblastoma) who had successfully completed ≥80% of concurrent radiation therapy (RT) and temozolomide without grade 3/4 toxicity. Key baseline characteristics included median KPS of 90 and no use of enzyme-inducing antiepileptic drugs [2].

Treatment Plan and Dosing Schedules

Patients were assigned to one of two temozolomide schedules by sequential allocation, with this compound administered intravenously on two consecutive days weekly [2]:

- Group A: Monthly TMZ (mTMZ)

- Temozolomide: 150 mg/m² (cycle 1) then 200 mg/m² (cycles 2-6) on days 1-5 of each 28-day cycle.

- This compound: Started 28-49 days after completing RT/TMZ, given weekly in 4-week cycles.

- Group B: Continuous TMZ (cTMZ)

- Temozolomide: 75 mg/m² daily for 6 weeks of each 10-week cycle.

- This compound: Started 28-49 days after completing RT/TMZ, given weekly in 6-week cycles.

Dose Escalation and MTD Determination

- Method: A modified Continual Reassessment Method (mCRM) was used [2].

- Starting Dose: this compound starting dose was 5.1 mg/kg, based on prior solid tumor trials [2].

- Cohorts: Five patients were treated per dose level. Dose escalation proceeded until a ≥33% DLT rate was observed, with the maximum dose increase limited to 50% of the prior level [2].

- MTD Definition: The MTD was confirmed when two recommended doses based on the mCRM were within 10% of each other. An additional five patients were then enrolled at the putative MTD to confirm the DLT rate [2].

Definition of Dose-Limiting Toxicity (DLT)

DLTs were defined based on the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0 [2]:

- Hematologic Toxicities:

- Absolute Neutrophil Count (ANC) ≤ 500/mm³

- Platelets ≤ 25,000/mm³

- White Blood Cell (WBC) count < 1000/mm³

- Non-Hematologic Toxicities: Any Grade 3-4 toxicity (excluding specific conditions like nausea/vomiting without prophylaxis, grade ≤3 radionecrosis, and neurologic toxicity responsive to treatment).

- Dosing Disruption: Any drug-associated toxicity preventing administration of ≥80% of the planned TMZ and this compound doses during the first cycle.

Pharmacokinetic Assessment

- Analysis: The mean maximum plasma concentration (C~max~) of this compound was measured and shown to increase with the dose [1] [2].

- Metabolites: Concentrations of the two major circulating metabolites, 4-iodo-3-aminobenzamide (IABM) and 4-iodo-3-aminobenzoic acid (IABA), were found to be ≤5% of the corresponding this compound concentration, indicating limited systemic exposure to metabolites [1] [2].

Mechanism of Action and Clinical Workflow

Initially characterized as a PARP inhibitor, subsequent research revealed that this compound is a prodrug that undergoes intracellular metabolic activation [2]. Its primary mechanism of action is not direct PARP inhibition but rather the production of reactive oxygen species leading to cytotoxic effects [2].

The clinical workflow for determining the MTD of this compound in the phase I study followed a structured protocol as outlined below.

Application Notes for Researchers

- Schedule Dependency is Critical: The MTD of this compound is not a single value but is intrinsically linked to the concomitant chemotherapy regimen. This highlights the necessity of defining the MTD within the context of the specific combination therapy schedule being investigated [1] [2].

- The mCRM Model for Efficiency: The use of a modified Continual Reassessment Method can be a more efficient model for dose escalation compared to traditional 3+3 designs, as it incorporates all available data to guide dose decisions [2].

- Distinguishing Mechanism of Action: Early misclassification of this compound as a PARP inhibitor complicated the interpretation of its clinical activity. This case underscores the importance of robust, early mechanistic studies to correctly guide clinical trial design and biomarker selection [2] [3].

- Clinical Development Status: It is important to note that the clinical development of this compound was ultimately stopped due to a lack of efficacy in later-stage trials and uncertainties regarding its mechanism of action [4] [5] [3]. The data presented here remain valuable for methodological and historical reference.

References

- 1. Phase I study of this compound concurrent with monthly or continuous... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound concurrent with monthly or ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A Comparative Oncology Study of this compound Defines Its ... [pmc.ncbi.nlm.nih.gov]

- 5. A comparative oncology study of this compound defines its pharmacokinetic... [experts.umn.edu]

iniparib plasma concentration measurement methods

Analytical Approaches for PARP Inhibitors

While a validated method for iniparib is lacking, the table below summarizes established techniques for other PARP inhibitors, which can serve as a reference for method development.

| PARP Inhibitor | Analytical Technique | Key Methodology Details | Linear Range | Application / Context |

|---|

| Niraparib | HPLC-UV [1] | Sample: 50 μL human plasma. Column: Reversed-phase. Mobile Phase: 0.5% KH₂PO₄ (pH 4.5) and Acetonitrile (75:25, v/v). Flow Rate: 1.0 mL/min. Detection: UV. | 0.25–5 μg/mL | Therapeutic Drug Monitoring (TDM) in patients with ovarian cancer. | | Pamiparib | LC-MS/MS [2] | Sample: Plasma or brain tumor homogenate. Column: Waters BEH C18 (50 × 2.1 mm, 1.7 μm). Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution). Flow Rate: 0.25 mL/min. Detection: MRM via positive electrospray ionization. | 0.5–1000 nM | Pharmacokinetic assessment in human plasma and brain tumor tissue. |

These protocols highlight that Liquid Chromatography (LC) coupled with UV or Mass Spectrometry (MS) detectors is the standard technique for quantifying PARP inhibitors in biological samples. The LC-MS/MS method used for pamiparib is particularly robust and sensitive [2].

Proposed Workflow for this compound Quantification

Given this compound's properties and established practices, the following workflow outlines the key steps for developing an analytical method. The accompanying diagram maps out this development and application process.

To implement this workflow, you would need to define the following detailed protocols:

1. Sample Preparation

- Protein Precipitation is a suitable approach for a preliminary method. Mix plasma samples with an organic solvent like methanol or acetonitrile (e.g., a 1:3 or 1:4 sample-to-solvent ratio) to precipitate plasma proteins [2].

- Vortex vigorously and centrifuge (e.g., at >10,000 × g for 10 minutes). Collect the supernatant for analysis.

2. Chromatographic Separation

- Use a reversed-phase chromatography column, such as a C18 column (e.g., 50 × 2.1 mm, 1.7 μm) [2].

- Employ a gradient elution with:

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile [2].

- A gradient program could start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95-100%) to elute the analyte.

3. Detection and Quantification

- UV Detection: If using HPLC-UV, you would need to determine the optimal wavelength for this compound empirically [1].

- Mass Spectrometry (LC-MS/MS): This is the preferred method for higher sensitivity and specificity. Detection would be in Multiple Reaction Monitoring (MRM) mode under positive electrospray ionization. The parent ion of this compound (m/z 293 for [M+H]⁺) would be selected and fragmented, and a specific product ion would be monitored for quantification [2].

Important Considerations for this compound

The primary challenge is the lack of validation data for this compound, and its chemical stability may be a concern. The nitroso metabolite is highly reactive, which could impact assay stability and reproducibility [4] [3].

References

- 1. Quantification of Plasma Niraparib Using High ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (BSI-201) Datasheet [selleckchem.com]

- 4. Failure of this compound to Inhibit Poly(ADP-ribose) Polymerase ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Iniparib Tumor Tissue Sampling for Pharmacokinetic Studies

Introduction and Historical Context